molecular formula C4As2F12 B13424201 Diarsine, tetrakis(trifluoromethyl)- CAS No. 360-56-5

Diarsine, tetrakis(trifluoromethyl)-

Cat. No.: B13424201
CAS No.: 360-56-5
M. Wt: 425.87 g/mol
InChI Key: QQOCIHONGWKTFG-UHFFFAOYSA-N
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Description

Diarsine, tetrakis(trifluoromethyl)-, with the molecular formula C₄As₂F₁₂, is a compound that features two arsenic atoms bonded to four trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diarsine, tetrakis(trifluoromethyl)- can be synthesized through the reaction of arsenic trichloride with trifluoromethyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

AsCl3+3CF3LiAs(CF3)3+3LiCl\text{AsCl}_3 + 3 \text{CF}_3\text{Li} \rightarrow \text{As(CF}_3)_3 + 3 \text{LiCl} AsCl3​+3CF3​Li→As(CF3​)3​+3LiCl

Further reaction with arsenic trichloride can yield diarsine, tetrakis(trifluoromethyl)-:

2As(CF3)3+AsCl3As2(CF3)4+3AsCl32 \text{As(CF}_3)_3 + \text{AsCl}_3 \rightarrow \text{As}_2(\text{CF}_3)_4 + 3 \text{AsCl}_3 2As(CF3​)3​+AsCl3​→As2​(CF3​)4​+3AsCl3​

Industrial Production Methods

Industrial production of diarsine, tetrakis(trifluoromethyl)- involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process also involves efficient separation and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diarsine, tetrakis(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can yield lower oxidation state arsenic compounds.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentafluoride, while substitution reactions can produce a variety of trifluoromethyl-substituted arsenic compounds.

Scientific Research Applications

Diarsine, tetrakis(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated arsenic compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine chemistry.

    Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds.

Mechanism of Action

The mechanism by which diarsine, tetrakis(trifluoromethyl)- exerts its effects involves the interaction of its arsenic atoms with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyldiarsine: Similar in structure but with methyl groups instead of trifluoromethyl groups.

    Bis(trifluoromethyl)arsine: Contains two trifluoromethyl groups bonded to arsenic.

    Arsenobenzene: Features an arsenic atom bonded to a benzene ring.

Uniqueness

Diarsine, tetrakis(trifluoromethyl)- is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring highly reactive fluorinated compounds.

Properties

CAS No.

360-56-5

Molecular Formula

C4As2F12

Molecular Weight

425.87 g/mol

IUPAC Name

bis(trifluoromethyl)arsanyl-bis(trifluoromethyl)arsane

InChI

InChI=1S/C4As2F12/c7-1(8,9)5(2(10,11)12)6(3(13,14)15)4(16,17)18

InChI Key

QQOCIHONGWKTFG-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[As](C(F)(F)F)[As](C(F)(F)F)C(F)(F)F

Origin of Product

United States

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